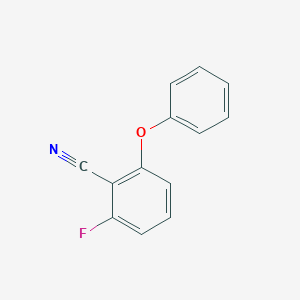

2-Fluoro-6-phenoxybenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-phenoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHXELGUZCMKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372075 | |

| Record name | 2-fluoro-6-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-06-5 | |

| Record name | 2-fluoro-6-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-phenoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-phenoxybenzonitrile (CAS No. 175204-06-5) is a valuable substituted aromatic nitrile intermediate in organic synthesis.[1] Its structure, featuring a phenoxy group and a fluorine atom ortho to a nitrile, presents a unique combination of functionalities for further chemical elaboration. This guide provides a comprehensive overview of the principal synthetic strategy for its preparation, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings of this transformation, detail a robust experimental protocol, and discuss the synthesis of the key precursor, 2,6-difluorobenzonitrile. This document is intended to serve as a practical and scientifically rigorous resource for chemists in research and development.

Introduction and Strategic Analysis

The synthesis of complex aromatic ethers is a cornerstone of medicinal chemistry and materials science. 2-Fluoro-6-phenoxybenzonitrile is one such molecule, incorporating an aryl-ether linkage. The most logical and industrially scalable approach to its synthesis involves the formation of this ether bond through a carbon-oxygen cross-coupling reaction.

A retrosynthetic analysis reveals the most direct pathway: disconnecting the ether linkage points to two primary synthons: a nucleophilic phenoxide and an electrophilic fluorobenzonitrile moiety. This leads to the selection of phenol and 2,6-difluorobenzonitrile as the ideal starting materials. The latter is a highly suitable electrophile due to the activation of its aromatic ring by two electron-withdrawing groups—the nitrile and the second fluorine atom.

Caption: Retrosynthetic analysis of 2-Fluoro-6-phenoxybenzonitrile.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction for synthesizing 2-Fluoro-6-phenoxybenzonitrile is a Nucleophilic Aromatic Substitution (SNAr). This mechanism is distinct from SN1 and SN2 reactions, which occur at sp³-hybridized centers.[2] The SNAr pathway proceeds via a two-step addition-elimination sequence.

Pillar 1: Substrate Activation The aromatic ring of 2,6-difluorobenzonitrile is rendered electron-deficient by the potent electron-withdrawing effects of the ortho-nitrile (-CN) group and the second fluorine atom. This electron deficiency makes the carbon atom attached to the leaving-group fluorine (C-2) highly electrophilic and susceptible to nucleophilic attack.[3]

Pillar 2: Nucleophilic Attack and Intermediate Stabilization In the presence of a base, phenol is deprotonated to form the more potent phenoxide nucleophile. This nucleophile attacks the C-2 position of 2,6-difluorobenzonitrile. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This anionic intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrile group.

Pillar 3: Elimination and Aromaticity Restoration In the final step, the leaving group—a fluoride ion—is expelled from the Meisenheimer complex. This step is typically the rate-determining step. The expulsion of fluoride restores the aromaticity of the benzene ring, yielding the final product, 2-fluoro-6-phenoxybenzonitrile.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

While this reaction can proceed without a catalyst due to the high activation of the substrate, it is mechanistically related to the copper-catalyzed Ullmann Condensation , a classic method for forming aryl ethers.[4][5] Traditional Ullmann reactions often require harsh conditions, but modern protocols have been developed with soluble copper catalysts and ligands that operate under milder temperatures.[6][7] For this specific synthesis, however, a direct, non-catalyzed SNAr is generally efficient and cost-effective.

Synthesis of the Key Precursor: 2,6-Difluorobenzonitrile

The commercial availability of 2,6-difluorobenzonitrile can vary, and its synthesis is a critical step. The most common industrial preparation involves a halogen exchange (Halex) reaction, starting from the more accessible 2,6-dichlorobenzonitrile.[8]

This transformation is typically achieved by treating 2,6-dichlorobenzonitrile with an alkali metal fluoride, such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO) at elevated temperatures.[9][10] The efficiency of this solid-liquid phase transfer reaction can be enhanced by using phase-transfer catalysts.[11][12]

| Parameter | Condition | Rationale & Reference |

| Starting Material | 2,6-Dichlorobenzonitrile | Readily available precursor. |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Common, cost-effective fluoride source.[9] |

| Solvent | Sulfolane or DMSO | High-boiling polar aprotic solvents facilitate the reaction.[8][10] |

| Temperature | 170–250 °C | High temperatures are required to drive the substitution.[11] |

| Catalyst (Optional) | Phase-transfer catalyst | Improves reaction rate and yield by enhancing fluoride solubility.[12] |

| Typical Yield | >80% | Efficient industrial process.[9] |

Detailed Experimental Protocol: Synthesis of 2-Fluoro-6-phenoxybenzonitrile

Disclaimer: This protocol is a representative procedure based on established SNAr principles. Researchers should conduct their own risk assessment and optimization.

Materials and Reagents:

-

2,6-Difluorobenzonitrile (1.0 eq)

-

Phenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-difluorobenzonitrile (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF (or DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,6-difluorobenzonitrile.

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The choice of a slightly elevated temperature facilitates the reaction without promoting significant side product formation.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting 2,6-difluorobenzonitrile is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing deionized water (approx. 10 volumes relative to the DMF used).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers and wash sequentially with 1M NaOH solution (to remove excess phenol), deionized water, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-fluoro-6-phenoxybenzonitrile.

Caption: Experimental workflow for the synthesis of 2-fluoro-6-phenoxybenzonitrile.

Conclusion

The synthesis of 2-fluoro-6-phenoxybenzonitrile is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the inherent electrophilicity of 2,6-difluorobenzonitrile, which is readily prepared from its dichloro-analogue. The reaction with phenol under basic conditions provides a direct, high-yielding, and scalable route to the target molecule. This guide provides the fundamental mechanistic understanding and a detailed, actionable protocol to empower researchers in their synthetic endeavors.

References

- Vertex AI Search. The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Accessed January 2026.

- Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Wikipedia. Ullmann condensation. [Link]

- Google Patents. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.

-

European Patent Office. EP 3810602 B1 - COMPOUNDS. [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

- Google Patents. US4406841A - Process for producing 2,6-difluorobenzonitrile.

-

ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

- Google Patents.

- Google Patents. JPH10511941A - Method for producing 2,6-difluorobenzonitrile without solvent.

- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

-

National Institutes of Health. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

RSC Publishing. Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. [Link]

Sources

- 1. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 8. 2,6-Difluorobenzonitrile | 1897-52-5 [chemicalbook.com]

- 9. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 10. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 11. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 12. JPH10511941A - Method for producing 2,6-difluorobenzonitrile without solvent - Google Patents [patents.google.com]

Foreword: The Strategic Value of Fluorinated Scaffolds

An In-depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of innovation.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][3] 2-Fluoro-6-phenoxybenzonitrile emerges as a significant building block within this context. It is a bifunctional aromatic compound that marries the desirable attributes of a fluorinated ring with the synthetic versatility of a nitrile group and the structural motif of a diaryl ether. This guide provides a detailed examination of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-Fluoro-6-phenoxybenzonitrile is a substituted aromatic nitrile. The presence of an electron-withdrawing fluorine atom ortho to a nitrile group, combined with a phenoxy substituent, creates a unique electronic and steric environment that dictates its reactivity and utility.

Table 1: Physicochemical Properties of 2-Fluoro-6-phenoxybenzonitrile

| Property | Value | Source(s) |

| CAS Number | 175204-06-5 | [4][5][6] |

| Molecular Formula | C₁₃H₈FNO | [4][5] |

| Molecular Weight | 213.21 g/mol | [4][5] |

| Synonyms | 2-Cyano-3-fluorodiphenyl ether, 2-Fluoro-6-(phenoxy)benzonitrile | [5] |

| Purity | Commonly available at ≥95% | [4] |

| Appearance | Typically a white to off-white solid (inferred from related compounds) | N/A |

Spectroscopic Characterization

Elucidation of the structure of 2-Fluoro-6-phenoxybenzonitrile is routinely achieved through standard spectroscopic methods. While raw spectra are instrument-dependent, the expected features are predictable and essential for reaction monitoring and quality control. Spectroscopic data for this compound is available on platforms like SpectraBase.[7]

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 6.8-7.6 ppm). The protons on the fluorinated ring will exhibit coupling to the adjacent fluorine atom, providing key structural information.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon atom directly bonded to fluorine will show a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics. The nitrile carbon (C≡N) will appear downfield (approx. 115-120 ppm).

-

IR Spectroscopy: Key vibrational frequencies are expected for the nitrile stretch (C≡N) around 2220-2240 cm⁻¹, the C-F stretch around 1200-1300 cm⁻¹, and the C-O-C asymmetric stretch of the diaryl ether around 1230-1270 cm⁻¹.

-

Mass Spectrometry: Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight.

Synthesis and Reactivity: A Scientist's Perspective

The true utility of a chemical intermediate lies in its synthesis and subsequent reactivity. Understanding these aspects allows for its rational incorporation into complex molecular designs.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

While specific literature detailing the synthesis of 2-Fluoro-6-phenoxybenzonitrile is not abundant, its structure strongly suggests a synthesis pathway rooted in nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of a nitrile group activates the ortho- and para-positions of an aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.[8]

A highly plausible and efficient route involves the reaction of 2,6-difluorobenzonitrile with a phenoxide nucleophile. The choice of a difluorinated precursor is strategic; it provides two potential reaction sites, but the reaction can be controlled to favor monosubstitution.

Caption: Proposed synthesis workflow for 2-Fluoro-6-phenoxybenzonitrile via SNAr.

Experimental Protocol: Synthesis of 2-Fluoro-6-phenoxybenzonitrile

This protocol is a representative, field-proven methodology based on established SNAr principles. It is designed to be self-validating through clear checkpoints.

Objective: To synthesize 2-Fluoro-6-phenoxybenzonitrile with high purity.

Materials:

-

2,6-Difluorobenzonitrile (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Causality: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ is a mild, effective base for deprotonating phenol to the more nucleophilic phenoxide in situ.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material). Add phenol (1.1 eq).

-

Causality: DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates cations well, leaving the nucleophile "bare" and highly reactive. A slight excess of phenol ensures the complete consumption of the limiting reagent.

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Causality: Heating provides the necessary activation energy for the substitution. Monitoring is critical to avoid over-reaction or decomposition.

-

-

Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (approx. 3x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.

-

Causality: This "quenching" step separates the organic product from the inorganic salts (like KF and excess K₂CO₃) and the high-boiling DMF solvent, which are soluble in water. Ethyl acetate is a common extraction solvent with good solubility for the product and is easily removed later.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Causality: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is essential before final purification. Rotary evaporation efficiently removes the volatile ethyl acetate solvent to yield the crude product.

-

-

Purification: Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

-

Causality: Purification is necessary to remove unreacted phenol and any minor side products, yielding the high-purity compound required for subsequent applications.

-

Chemical Reactivity

2-Fluoro-6-phenoxybenzonitrile is a stable compound, but its functional groups offer avenues for further transformation:

-

Nitrile Group: The cyano group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-6-phenoxybenzoic acid or reduced to 2-fluoro-6-phenoxybenzylamine, opening pathways to a wide range of amides, esters, and other derivatives.

-

Aromatic Rings: While the fluorine-substituted ring is somewhat deactivated to electrophilic substitution, the phenoxy ring can undergo typical electrophilic reactions (e.g., nitration, halogenation), allowing for further functionalization.

Applications in Research and Drug Development

The value of 2-Fluoro-6-phenoxybenzonitrile lies in its role as a key intermediate.[3][9] Fluorinated benzonitriles are common scaffolds in the synthesis of pharmaceuticals and agrochemicals.[9][10][11]

-

Pharmaceutical Intermediate: This molecule serves as a building block for creating more complex active pharmaceutical ingredients (APIs).[3][9] The diaryl ether linkage is a common structural motif in many biologically active compounds, and the fluorobenzonitrile portion can be elaborated to introduce pharmacologically relevant groups.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the structural features of this compound are valuable in the design of novel herbicides and pesticides.[9]

-

Materials Science: Substituted benzonitriles can be used in the synthesis of advanced polymers and coatings where properties like thermal stability and chemical resistance are desired.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-6-phenoxybenzonitrile was not retrieved, data from structurally similar fluorinated aromatic compounds provides a reliable guide for safe handling.[12][13][14]

-

General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][15]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[14][16] May cause skin and serious eye irritation.[12][13]

-

Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

References

-

2-Fluoro-6-phenoxybenzonitrile - CAS:175204-06-5. Sunway Pharm Ltd. [Link]

-

2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. PubChem - NIH. [Link]

-

2-Fluoro-6-phenoxybenzonitrile. SpectraBase. [Link]

-

The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Autech Industry Co.,Limited. [Link]

-

The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2 Fluoro 6 4 methoxyphenoxy benzonitrile. mzCloud. [Link]

-

2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410. PubChem - NIH. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

- Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

- Preparation method of 2-fluoro-5-formylbenzonitrile.

-

2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. LinkedIn. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Safety Data Sheet: Fluorobenzene. Carl ROTH. [Link]

- Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]

- 5. 2-Fluoro-6-phenoxybenzonitrile - CAS:175204-06-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. parchem.com [parchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ossila.com [ossila.com]

- 11. datainsightsmarket.com [datainsightsmarket.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. carlroth.com [carlroth.com]

- 16. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile (CAS No. 175204-06-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Fluoro-6-phenoxybenzonitrile, a versatile building block with significant potential in medicinal chemistry and materials science. From its fundamental properties to its synthesis and potential applications, this document serves as a critical resource for professionals engaged in cutting-edge research and development.

Core Compound Identification and Physicochemical Properties

2-Fluoro-6-phenoxybenzonitrile is a substituted aromatic nitrile featuring a fluorine atom and a phenoxy group on the benzonitrile core. This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 175204-06-5 | [1][2][3] |

| Molecular Formula | C₁₃H₈FNO | [1][2] |

| Molecular Weight | 213.21 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [4] (by analogy) |

| Purity | Typically ≥95% | [1][2] |

Synthesis Pathway: The Ullmann Condensation Approach

The synthesis of 2-Fluoro-6-phenoxybenzonitrile can be effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the formation of a diaryl ether from an aryl halide and a phenol. In this specific case, 2-fluoro-6-hydroxybenzonitrile is reacted with an activated aryl halide, such as bromobenzene, in the presence of a copper catalyst and a base.

The fluorine atom at the ortho-position to the nitrile group can influence the reactivity of the molecule, potentially requiring optimization of reaction conditions such as temperature, solvent, and the choice of catalyst and base to achieve high yields. The Ullmann reaction is a cornerstone of C-O bond formation in aromatic systems and has been a subject of continuous refinement to improve its efficiency and substrate scope.[5][6][7][8]

A generalized workflow for this synthesis is depicted below:

Sources

- 1. parchem.com [parchem.com]

- 2. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 6. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

Unlocking Therapeutic Potential: A Technical Guide to the Strategic Applications of 2-Fluoro-6-phenoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Role of 2-Fluoro-6-phenoxybenzonitrile

In the landscape of modern medicinal chemistry and agrochemical development, the true value of a compound is often not in its intrinsic biological activity, but in its potential as a scaffold for innovation. 2-Fluoro-6-phenoxybenzonitrile is a prime exemplar of such a molecule. While direct, comprehensive studies on the specific mechanism of action of 2-Fluoro-6-phenoxybenzonitrile are not extensively documented in publicly available literature, its significance lies in its role as a highly versatile and strategically important synthetic intermediate.[1][2] The unique arrangement of its fluoro, phenoxy, and nitrile functional groups provides a rich platform for chemical modification, enabling the synthesis of a diverse array of complex and biologically active molecules.[1] The presence of the fluorine atom, in particular, is a key feature, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]

This technical guide will delve into the core utility of 2-Fluoro-6-phenoxybenzonitrile, moving beyond a narrow focus on its direct mechanism of action to explore its pivotal role as a building block in the creation of potent therapeutic agents. We will examine case studies of molecules derived from this and structurally related scaffolds, elucidating their mechanisms of action and providing insight into the chemical strategies that unlock their therapeutic potential.

Chemical Profile and Synthetic Versatility

2-Fluoro-6-phenoxybenzonitrile (CAS No. 175204-06-5) is a halogenated nitrile with the molecular formula C13H8FNO.[5] Its structure, featuring a phenoxy group and a fluorine atom ortho to a nitrile group on a benzene ring, presents multiple avenues for synthetic elaboration. The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the aromatic ring, making it amenable to various substitution reactions.

A general synthetic approach to 2-Fluoro-6-phenoxybenzonitrile and its analogs often involves the coupling of a suitably substituted fluorobenzonitrile with a phenol. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of 2-Fluoro-6-phenoxybenzonitrile.

This synthetic accessibility, combined with the compound's chemical handles, makes it a valuable starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Case Study 1: Antiplasmodial Agents Derived from 2-Phenoxybenzamides

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Research into 2-phenoxybenzamides, a class of compounds that can be synthesized from 2-fluoro-6-phenoxybenzonitrile precursors, has revealed promising antiplasmodial activity.[6][7]

Mechanism of Action: Disrupting Hemoglobin Catabolism

The antiplasmodial activity of 2-phenoxybenzamide derivatives is believed to be linked to the disruption of the parasite's hemoglobin catabolism process.[6] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its digestive vacuole. This process is essential for the parasite's survival. Treatment of P. falciparum with certain 2-phenoxybenzamides has been observed to cause bloated digestive vacuoles, suggesting an interference with this critical metabolic pathway.[6]

Caption: Proposed mechanism of action for 2-phenoxybenzamide antiplasmodial activity.

Structure-Activity Relationships and In Vitro Efficacy

Structure-activity relationship (SAR) studies have shown that the antiplasmodial potency of 2-phenoxybenzamides is highly dependent on the substitution patterns on both the phenoxy and benzamide rings.[7] The following table summarizes the in vitro activity of a representative 2-phenoxybenzamide derivative.

| Compound | Target | IC50 (µM) | Cytotoxicity (L-6 cells IC50, µM) | Selectivity Index (SI) |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | P. falciparum NF54 | 0.2690 | 124.0 | 460 |

| Data sourced from Pharmaceuticals (Basel), 2021, 14(11), 1109.[7] |

Representative Synthetic Protocol

The synthesis of these antiplasmodial agents involves the amidation of a 2-phenoxybenzoic acid derivative, which can be prepared from a 2-fluorobenzonitrile precursor.

Step 1: Synthesis of 2-(4-Fluorophenoxy)benzoic Acid

-

To a solution of 2-fluoro-6-substituted-benzonitrile in a suitable solvent (e.g., DMSO), add 4-fluorophenol and a base (e.g., potassium carbonate).

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Upon completion, hydrolyze the nitrile group to a carboxylic acid using acidic or basic conditions.

-

Purify the resulting 2-(4-fluorophenoxy)benzoic acid derivative.

Step 2: Amide Coupling

-

Activate the carboxylic acid from Step 1 using a coupling agent (e.g., HATU, HOBt).

-

Add the desired amine to the activated acid in the presence of a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

Purify the final 2-phenoxybenzamide product by chromatography.

Case Study 2: Pyrrole-carbonitrile Derivatives as Metallo-β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical threat to global health. Metallo-β-lactamases (MBLs) are a class of enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[8] The development of MBL inhibitors is a key strategy to combat this resistance. The carbonitrile moiety, a key feature of 2-fluoro-6-phenoxybenzonitrile, is also present in a class of pyrrole derivatives that have been identified as MBL inhibitors.[9][10]

Mechanism of Action: Targeting the MBL Active Site

Pyrrole-carbonitrile derivatives are thought to inhibit MBLs by interacting with the zinc ions in the enzyme's active site.[10][11] These zinc ions are crucial for the catalytic activity of MBLs, which involves the hydrolysis of the β-lactam ring of antibiotics.[8] The inhibitor molecule can coordinate with the zinc ions, displacing a key water molecule involved in the hydrolysis, thereby inactivating the enzyme.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-6-phenoxybenzonitrile spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-phenoxybenzonitrile

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Fluoro-6-phenoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a field-proven perspective on not just the data itself, but the causality behind experimental choices, the logic of spectral interpretation, and the establishment of self-validating analytical workflows for unambiguous structural elucidation.

Introduction: The Analytical Imperative

2-Fluoro-6-phenoxybenzonitrile is a substituted aromatic compound with functional groups that make it a valuable building block in medicinal chemistry and materials science. Its precise structure—the specific arrangement of the fluoro, phenoxy, and nitrile groups on the benzene ring—governs its reactivity and physicochemical properties. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and enabling reproducible downstream applications. This guide details the integrated analytical approach required to achieve this.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Source |

| IUPAC Name | 2-Fluoro-6-phenoxybenzonitrile | N/A |

| CAS Number | 175204-06-5 | [1] |

| Molecular Formula | C₁₃H₈FNO | [1][2] |

| Molecular Weight | 213.21 g/mol | [1][2] |

| Structure | N/A | |

| Structure drawn for illustrative purposes |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] For 2-Fluoro-6-phenoxybenzonitrile, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to map the precise connectivity and electronic environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents and the anisotropic effect of the aromatic rings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-Fluoro-6-phenoxybenzonitrile and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure optimal signal dispersion and resolution, which is critical for resolving the complex multiplets of the aromatic protons.[3]

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3-4 seconds.[3]

-

Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Table 2: ¹H NMR Spectral Data for 2-Fluoro-6-phenoxybenzonitrile (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | N/A |

Note: Specific assignments within the multiplet require advanced 2D NMR techniques (e.g., COSY, HSQC). The data presented is based on typical ranges for such substituted aromatic systems as seen in the available spectrum.[2]

Logical Relationship Diagram: ¹H NMR Environments

Caption: Proton environments and their through-bond coupling relationships.

Carbon-13 (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment, including the quaternary carbons (C-F, C-CN, C-O), which are invisible in the ¹H NMR spectrum. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F), a key diagnostic feature.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Data Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for adequate signal-to-noise.[3]

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the residual CDCl₃ solvent peak (δ ≈ 77.16 ppm).[4]

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-6-phenoxybenzonitrile

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C≡N (Nitrile) | 115-120 | Quaternary, weak intensity |

| Aromatic C-H | 110-140 | Multiple peaks |

| Aromatic C-F | 160-165 (d) | Large ¹J C-F coupling (~250 Hz) |

| Aromatic C-O | 155-160 | Quaternary |

| Aromatic C-CN | 100-110 (d) | Small ²J C-F coupling |

Note: These are predicted values based on established chemical shift ranges for substituted benzonitriles and aromatic ethers.[5][6][7]

Fluorine-19 (¹⁹F) NMR Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive probe.[8] Its chemical shift is exquisitely sensitive to the local electronic environment, providing a unique fingerprint for fluorinated compounds.[9][10]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample and Instrumentation: Use the same sample. The spectrometer must be equipped with a broadband or fluorine-specific probe.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, and spectra can be obtained rapidly.

-

Data Processing: Process the data using Fourier transformation. Chemical shifts are typically referenced externally to a standard like CFCl₃ (δ = 0 ppm).[11]

Expected ¹⁹F NMR Spectrum: The spectrum is expected to show a single signal for the one fluorine atom. In the proton-coupled spectrum, this signal would appear as a multiplet due to couplings with the ortho and meta protons on the fluorobenzonitrile ring. The chemical shift for an aryl fluoride typically appears in the range of -100 to -140 ppm relative to CFCl₃.[11]

Workflow Diagram: Integrated NMR Analysis

Caption: A streamlined workflow for multi-nuclear NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 2-Fluoro-6-phenoxybenzonitrile, the key diagnostic peaks are the nitrile (C≡N) stretch, the ether (C-O-C) stretch, and the carbon-fluorine (C-F) stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed, making ATR a highly efficient technique.

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final transmittance or absorbance spectrum.

Table 4: Key IR Absorption Bands for 2-Fluoro-6-phenoxybenzonitrile

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~2230 | C≡N Stretch | Strong, Sharp | Nitrile |

| 3100-3000 | C-H Stretch | Medium | Aromatic |

| 1600-1450 | C=C Stretch | Medium-Strong | Aromatic Ring |

| ~1260 | C-O-C Stretch | Strong | Aryl Ether |

| ~1250 | C-F Stretch | Strong | Aryl Fluoride |

| 900-675 | C-H Bend (out-of-plane) | Strong | Aromatic (Substitution Pattern) |

Note: Wavenumbers are based on data for similar structures and general correlation tables.[12][13][14]

Diagram: Key Molecular Vibrational Modes

Caption: Key IR-active vibrations for functional group identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.[15]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system. The GC separates the analyte from any potential impurities before it enters the mass spectrometer.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 10°C/min).

-

MS Method: Use a standard EI source at 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions.

Predicted Fragmentation Pattern: The molecular ion (M⁺˙) is expected at m/z 213 , corresponding to the molecular formula C₁₃H₈FNO. The stability of the aromatic systems should result in a reasonably prominent molecular ion peak.[16]

Table 5: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Neutral Loss |

| 213 | [C₁₃H₈FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [C₁₂H₈FNO]⁺˙ | CO |

| 120 | [C₇H₅FN]⁺˙ | C₆H₅O• (Phenoxy radical) |

| 93 | [C₆H₅O]⁺ | C₇H₃FN• |

| 77 | [C₆H₅]⁺ | C₇H₃FNO |

Diagram: Predicted EI Fragmentation Pathway

Caption: Plausible fragmentation pathway under Electron Ionization (EI).

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous characterization of 2-Fluoro-6-phenoxybenzonitrile is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS. NMR spectroscopy provides the definitive structural framework, IR confirms the presence and integrity of key functional groups, and MS validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. This integrated, multi-technique approach forms a self-validating system that ensures the identity, purity, and quality of the molecule, which is paramount for its successful application in research and development.

References

- BenchChem. A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles. BenchChem.

- BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. BenchChem.

- mzCloud. 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile. mzCloud.

- SpectraBase. 2-Fluoro-6-phenoxybenzonitrile. Wiley-VCH GmbH.

- PubChem. 2-Fluoro-6-methoxybenzonitrile. National Institutes of Health.

- ChemicalBook. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum. ChemicalBook.

- Synblock. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile. Synblock.

- University of California, Davis. Fluorine NMR. UC Davis.

- University of Calgary. 19Flourine NMR. University of Calgary.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Alfa Chemistry. 19F NMR Chemical Shift Table. Alfa Chemistry.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). National Library of Medicine.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Oregon State University. 13C NMR Chemical Shifts. Oregon State University.

- CymitQuimica. 2-Fluoro-6-phenoxybenzonitrile. CymitQuimica.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Michigan State University.

- MilliporeSigma. Table of Characteristic IR Absorptions. MilliporeSigma.

- University of Washington. INFRARED SPECTROSCOPY (IR). University of Washington.

-

YouTube. Functional Groups from Infrared Spectra. Michael Evans. Available at: [Link]

- University of Colorado Boulder. Interpretation of mass spectra. University of Colorado Boulder.

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.

Sources

- 1. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. biophysics.org [biophysics.org]

- 10. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. uni-saarland.de [uni-saarland.de]

- 16. whitman.edu [whitman.edu]

A Prospective Crystallographic Analysis of 2-Fluoro-6-phenoxybenzonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide outlines a comprehensive, prospective study for the determination of the single-crystal X-ray structure of 2-Fluoro-6-phenoxybenzonitrile. While a solved crystal structure is not currently available in public databases, this document serves as a detailed roadmap for researchers and drug development professionals. It covers the strategic importance of this molecule, a proposed synthesis and crystallization workflow, a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD) analysis, and the anticipated significance of the structural insights gained. The guide is designed to provide both the theoretical underpinnings and the practical, field-proven methodologies required to elucidate the three-dimensional atomic arrangement of this promising pharmaceutical intermediate.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] These influences include enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[3][4]

2-Fluoro-6-phenoxybenzonitrile (C₁₃H₈FNO) is a molecule of significant interest, combining the advantageous properties of a fluorinated aromatic ring with the structural motifs of a benzonitrile and a phenoxy ether.[5][6] Such compounds are valuable intermediates in the synthesis of more complex molecular architectures for targeted therapies.[7][8] Determining the precise three-dimensional structure of this molecule is a critical step in understanding its potential for interaction with biological targets and for guiding the rational design of new therapeutic agents. This guide provides the blueprint for such a crystallographic investigation.

Experimental Workflow: From Synthesis to High-Quality Single Crystals

The successful determination of a crystal structure is fundamentally dependent on the quality of the crystalline sample.[9] This section details a proposed methodology for the synthesis and subsequent crystallization of 2-Fluoro-6-phenoxybenzonitrile.

Proposed Synthesis Route

While 2-Fluoro-6-phenoxybenzonitrile is commercially available from suppliers like Synblock, understanding its synthesis provides context for potential impurities that might hinder crystallization.[5] A common synthetic approach involves the nucleophilic aromatic substitution of a suitably activated difluorinated precursor.

Protocol 1: Synthesis of 2-Fluoro-6-phenoxybenzonitrile

-

Reactant Preparation: In a nitrogen-flushed round-bottom flask, dissolve 2,6-difluorobenzonitrile in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃) to the solution to act as a base.

-

Nucleophilic Addition: Slowly add an equimolar amount of phenol to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-Fluoro-6-phenoxybenzonitrile.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[9][10] A screening approach using various techniques is recommended to identify optimal crystallization conditions.[11]

Table 1: Crystallization Screening Conditions for 2-Fluoro-6-phenoxybenzonitrile

| Method | Solvent System | Temperature | Rationale |

| Slow Evaporation | Dichloromethane, Acetone, Ethyl Acetate, Toluene | Room Temperature | Simple and effective for many small organic molecules.[12] |

| Vapor Diffusion | Dichloromethane/Hexane, Acetone/Heptane | Room Temperature & 4°C | Allows for a gradual increase in supersaturation, promoting slower crystal growth.[13] |

| Liquid-Liquid Diffusion | Toluene/Methanol | Room Temperature | Creates a sharp interface for diffusion, which can lead to well-formed crystals.[12] |

| Antisolvent Addition | Solution in Acetone, with slow addition of Water | Room Temperature | The addition of an antisolvent reduces solubility, inducing crystallization.[13] |

Protocol 2: Crystallization by Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified 2-Fluoro-6-phenoxybenzonitrile in a selected solvent (e.g., acetone) in a clean glass vial.

-

Evaporation Control: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the size of the opening.[12]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the next phase is the collection and analysis of diffraction data to determine the atomic structure.[14][15]

Data Collection and Processing

A high-quality, defect-free crystal (ideally 30-300 microns in size) is selected and mounted on a goniometer head.[14] The data collection is performed on a single-crystal X-ray diffractometer.[16][17][18][19]

Protocol 3: SC-XRD Data Collection

-

Crystal Mounting: A suitable crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Instrument Setup: The crystal is centered in the X-ray beam of a diffractometer, which is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern CCD or CMOS detectors are used to record the intensities and positions of the diffracted X-ray beams.[17]

-

Data Processing: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite or Rigaku's CrysAlisPro). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography.

Protocol 4: Structure Solution and Refinement

-

Structure Solution: For small molecules like 2-Fluoro-6-phenoxybenzonitrile, the phase problem is typically solved using direct methods, which are statistical approaches to estimate the initial phases.[15]

-

Model Building: The initial electron density map, calculated from the solved phases and measured amplitudes, is used to build an initial atomic model of the molecule.

-

Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure.[20][21][22][23] The goal is to improve the agreement between the observed structure factors and those calculated from the model. The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

-

Validation: The final structure is validated using software tools like PLATON to check for geometric reasonability and potential errors. The refined structure is then deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).

Anticipated Structural Insights and Data

While the precise crystallographic data for 2-Fluoro-6-phenoxybenzonitrile is yet to be determined, we can anticipate the key parameters that will be elucidated.

Table 2: Hypothetical Crystallographic Data for 2-Fluoro-6-phenoxybenzonitrile

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₃H₈FNO | Defines the atomic composition. |

| Formula Weight | 213.21 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 12.0, 10.5 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Angles of the unit cell. |

| β (°) | 95 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1066 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.328 | Density of the crystal. |

| Final R indices | R1 ≈ 0.04, wR2 ≈ 0.10 | Indicators of the quality of the refined model. |

| Goodness-of-fit (S) | ≈ 1.05 | Indicator of the quality of the refinement. |

The determined structure will reveal crucial information about:

-

Molecular Conformation: The dihedral angles between the two aromatic rings.

-

Intermolecular Interactions: The presence of any hydrogen bonds, C-H···π, or halogen bonding interactions involving the fluorine atom, which will govern the crystal packing.

-

Influence of the Fluorine Atom: How the fluorine substitution affects the planarity of the molecule and its electronic properties.[24]

Visualization of Experimental Workflows

To provide a clear overview of the processes described, the following diagrams illustrate the key experimental workflows.

Caption: Overall workflow from synthesis to final structure determination.

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

This technical guide provides a rigorous and actionable framework for determining the crystal structure of 2-Fluoro-6-phenoxybenzonitrile. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can elucidate the precise three-dimensional architecture of this important molecule. The resulting structural data will be invaluable for understanding its physicochemical properties and for driving the structure-based design of novel therapeutics in the ongoing quest for more effective and safer medicines.

References

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(19), 3186-3204. [Link]

-

Begum, A., Kumar, V., & Singh, R. B. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1301, 137340. [Link]

-

Mei, H., Han, J., & Fustero, S. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 343-347. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1437-1440. [Link]

-

Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World. [Link]

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1755. [Link]

-

Yetnet. (n.d.). X-Ray Crystallography - Refinement. Retrieved from [Link]

-

Cockcroft, J. (n.d.). Introduction to Refinement. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1459–1465. [Link]

-

Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

- Google Patents. (2021).

-

Karcı, F., & Karcı, F. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]

- 6. 2-Fluoro-6-phenoxybenzonitrile | CymitQuimica [cymitquimica.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. 2-Fluoro-6-(trifluoromethyl)benzonitrile 97 133116-83-3 [sigmaaldrich.com]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 19. rigaku.com [rigaku.com]

- 20. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 22. Introduction [pd.chem.ucl.ac.uk]

- 23. books.rsc.org [books.rsc.org]

- 24. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-phenoxybenzonitrile in Organic Solvents

This guide provides a comprehensive overview of the principles and practices for determining the solubility of 2-fluoro-6-phenoxybenzonitrile in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications ranging from synthesis and purification to formulation development.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that plays a pivotal role in the drug development process.[1] For a drug to be absorbed and exert its therapeutic effect, it must first be in solution.[1] Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates.[1] Therefore, a comprehensive understanding of the solubility of a compound like 2-fluoro-6-phenoxybenzonitrile in various organic solvents is essential for its successful application in pharmaceutical research and development. This guide will delve into the theoretical underpinnings of solubility, provide practical experimental protocols for its determination, and discuss the interpretation of solubility data in the context of drug development.

Physicochemical Properties of 2-Fluoro-6-phenoxybenzonitrile

Understanding the structural and electronic features of 2-fluoro-6-phenoxybenzonitrile is key to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C13H8FNO | [2] |

| Molecular Weight | 213.21 g/mol | [2] |

| Boiling Point | 308.5°C at 760 mmHg | [2] |

| Appearance | White to light yellow crystal powder | [3] |

The presence of the polar nitrile (-CN) group and the fluorine atom suggests that 2-fluoro-6-phenoxybenzonitrile is a polar molecule.[4][5][6] The phenoxy group, being largely non-polar, will also influence its solubility. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar organic solvents.[7][8]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.[9] For nitriles, the strong dipole-dipole interactions between molecules contribute to their relatively high boiling points.[4][5] While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing for hydrogen bonding with protic solvents like alcohols.[4][5]

The solubility of aromatic nitriles in various solvents is influenced by a combination of factors including dipolar interactions and structural effects.[10][11][12] The interplay of these forces determines the extent to which the solute can be accommodated within the solvent matrix.

Experimental Determination of Solubility

The following section outlines a robust experimental workflow for determining the solubility of 2-fluoro-6-phenoxybenzonitrile in a range of organic solvents.

Materials and Equipment

-

2-Fluoro-6-phenoxybenzonitrile (purity > 99%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-fluoro-6-phenoxybenzonitrile.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-fluoro-6-phenoxybenzonitrile to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.[9]

-

Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9][13] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of 2-fluoro-6-phenoxybenzonitrile of known concentrations in each solvent.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solutions with the respective solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculate the concentration of 2-fluoro-6-phenoxybenzonitrile in the saturated solutions using the regression equation from the calibration curve, taking into account the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 2-Fluoro-6-phenoxybenzonitrile in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | <0.1 | <0.0005 |

| Toluene | 2.38 | 5.2 | 0.024 |

| Dichloromethane | 9.08 | 25.8 | 0.121 |

| Ethyl Acetate | 6.02 | 15.3 | 0.072 |

| Acetone | 21.0 | 42.6 | 0.200 |

| Ethanol | 24.5 | 18.9 | 0.089 |

| Methanol | 32.7 | 12.5 | 0.059 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental values should be determined following the protocol outlined in this guide.

Interpretation of Results:

The hypothetical data in Table 1 illustrates the expected trend of solubility based on solvent polarity. The low solubility in non-polar hexane and the increasing solubility in more polar solvents like dichloromethane and acetone are consistent with the polar nature of 2-fluoro-6-phenoxybenzonitrile. The solubility in protic solvents like ethanol and methanol is influenced by their ability to act as hydrogen bond donors to the nitrogen atom of the nitrile group.[4][5]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-fluoro-6-phenoxybenzonitrile in organic solvents. By following the detailed experimental protocols, researchers can generate high-quality, reliable solubility data. This information is invaluable for a wide range of applications in drug development, including:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Science: Developing suitable dosage forms with optimal drug loading and release characteristics.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution. Additionally, exploring the solubility in binary solvent mixtures could provide valuable insights for optimizing formulation strategies.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Solubility of Organic Compounds. (2023, August 31).

-

2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. (n.d.). PubChem. Retrieved from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved from [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Physical Properties of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

an introduction to nitriles. (n.d.). Chemguide. Retrieved from [Link]

-

Material Safety Data Sheet. (2015, October 7). Retrieved from [Link]

-

20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

-

Nitriles- Structure. (n.d.). BYJU'S. Retrieved from [Link]

-

Nitriles - Structure, Properties Reactions, and Uses. (2022, September 5). Turito. Retrieved from [Link]

-

[2409.16155] Thermodynamics of mixtures containing aromatic nitriles. (2024, September 24). arXiv. Retrieved from [Link]

-

THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES (1) Dpto. Ingeniería Electromecánica. Escuela Politécnica Superior. A. (n.d.). arXiv. Retrieved from [Link]

-

(PDF) Thermodynamics of mixtures containing aromatic nitriles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]

- 3. 2-FLUORO-6-HYDROXYBENZONITRILE CAS#: 140675-43-0 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]